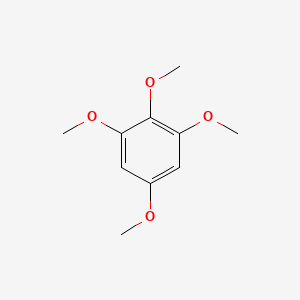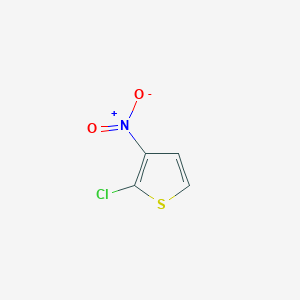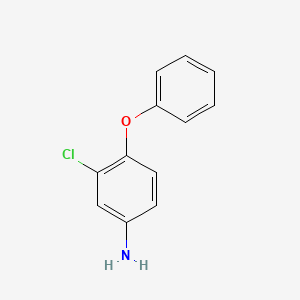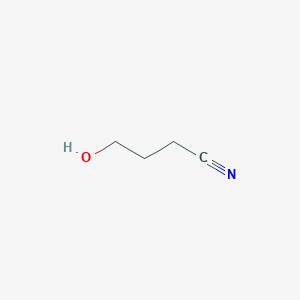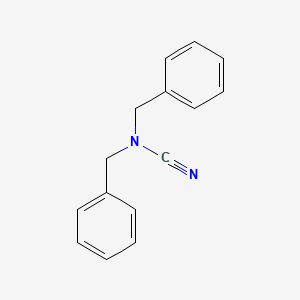
1-(3,4-Difluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have wide-ranging applications, from solvents to polymers. The focus on their recovery and purification underscores the importance of efficient separation technologies in the production of chemicals that might share similarities in processing needs with 1-(3,4-Difluorophenyl)propan-2-one (Xiu & Zeng, 2008).
Coordination Chemistry and Biological Properties
The study of coordination chemistry, particularly involving compounds like 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the role of nitrogen substituents in influencing chemical properties. Such investigations can provide insights into the potential applications of 1-(3,4-Difluorophenyl)propan-2-one in forming new materials or biological interactions (Saeed, Flörke, & Erben, 2014).
Hydrogenolysis to Produce 1,3-Propanediol
Research on catalytic processes, such as the hydrogenolysis of glycerol to produce 1,3-propanediol, explores the efficiency of heterogeneous catalysts. This area of research could be relevant for exploring chemical transformations involving 1-(3,4-Difluorophenyl)propan-2-one, given the interest in catalysis and chemical production efficiency (Ruy et al., 2020).
Organic Thermoelectric Materials
The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene), demonstrates the potential for using organic compounds in energy-related applications. Research in this field could encompass the use of fluorinated compounds like 1-(3,4-Difluorophenyl)propan-2-one in novel material applications (Yue & Xu, 2012).
Quantitative NMR for Natural Products Analysis
The application of quantitative NMR in analyzing natural products illustrates the importance of analytical techniques in understanding the structure and purity of chemical compounds. Such methodologies could be applicable to the analysis of 1-(3,4-Difluorophenyl)propan-2-one, especially in assessing its purity and structural characteristics (Pauli, Jaki, & Lankin, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGSFVBTWBHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



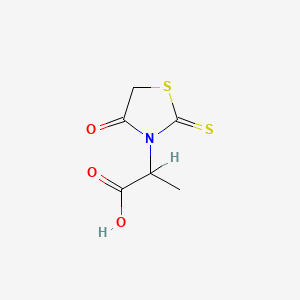
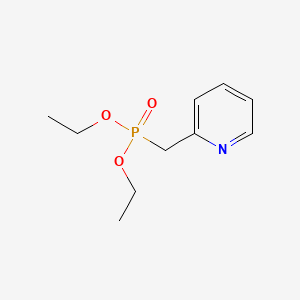


![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)
